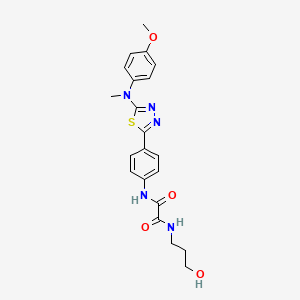

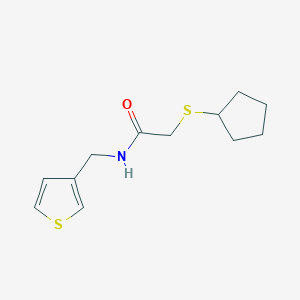

![molecular formula C21H23ClN4O2S2 B2520230 N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1217113-35-3](/img/structure/B2520230.png)

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride" is a chemical entity that appears to be related to a class of compounds with potential biological activities. The structure suggests the presence of benzo[d]thiazole moieties, which are often seen in molecules with various pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves the coupling of different aromatic systems with amino groups and other substituents. For instance, the synthesis of monosubstituted derivatives of acridine carboxamide derivatives has been reported, where substituents like methyl, methoxy, and chloro groups are introduced at specific positions on the acridine ring to modulate the compound's properties and biological activities . Similarly, the synthesis of benzamide derivatives has been achieved by structural modification of known pharmacophores, such as metoclopramide, to yield compounds with gastrointestinal prokinetic activity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline have been characterized using infrared spectroscopy, 1H NMR spectroscopy, and mass spectrometry . The detailed molecular structure analysis is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, the behavior of a cyanoacrylamide derivative towards different nitrogen nucleophiles has been studied, leading to the formation of various heterocyclic compounds such as isoxazoles, pyrazoles, and pyrimidines . These reactions are indicative of the potential chemical transformations that the compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their structural features. For example, the physicochemical properties and antitumor activity of acridine derivatives were found to vary with the position of the substituent groups . The solubility, stability, and reactivity of such compounds are important parameters that determine their suitability for further development as therapeutic agents.

Scientific Research Applications

Synthesis and Biological Activities

Benzothiazole derivatives and related compounds are synthesized for their potential biological activities. For instance, novel heterocyclic compounds derived from visnaginone and khellinone, structurally related to benzothiazoles, have shown significant anti-inflammatory and analgesic activities. These compounds exhibit cyclooxygenase inhibition, comparable to standard drugs like sodium diclofenac, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on metals, demonstrating their utility in protecting industrial materials. Experimental studies indicate that benzothiazole derivatives provide enhanced stability and higher inhibition efficiencies against steel corrosion, showing their importance in industrial applications to prolong metal lifespan (Hu et al., 2016).

Anticancer Research

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines has revealed potent cytotoxic activities against cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. Such studies are critical in the search for new anticancer therapies, with some derivatives showing promise in vivo against colon 38 tumors in mice, suggesting potential applications in chemotherapy (Deady et al., 2005).

Anti-inflammatory Drug Development

The synthesis and activity of benzamide nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline have been explored, indicating that certain derivatives possess anti-inflammatory properties without adversely affecting myocardial function. These findings contribute to the development of safer anti-inflammatory medications (Lynch et al., 2006).

Spectral Characteristics and Chemical Transformations

Investigations into the spectral characteristics and chemical transformations of various thiazole and pyrimidine derivatives provide valuable insights into the chemical behavior and potential applications of these compounds in creating new materials or as intermediates in synthetic chemistry (Zadorozhnii et al., 2019).

properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S2.ClH/c1-4-27-16-6-5-7-17-19(16)23-21(29-17)25(11-10-24(2)3)20(26)14-8-9-15-18(12-14)28-13-22-15;/h5-9,12-13H,4,10-11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXQGTZNKQWWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=C(C=C3)N=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2520149.png)

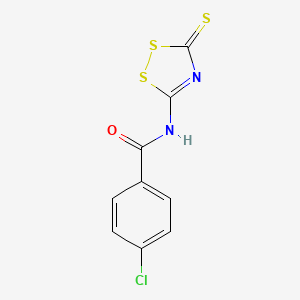

![2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2520152.png)

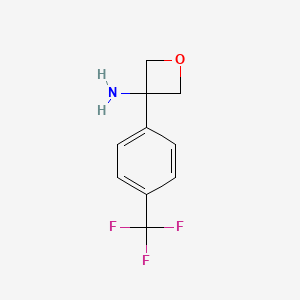

![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)

![3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2520157.png)

![N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2520158.png)

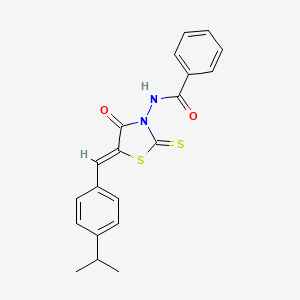

![N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2520162.png)

![2-chloro-6-fluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2520167.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520169.png)